2,4-Diaminopteridine as a Core for 2-Orders-of-Magnitude DHFR Selectivity Enhancement over Trimetrexate
The 2,4-diaminopteridine scaffold, when specifically substituted with alkyl and aralkyl groups at the 6- and 7-positions, enables a dramatic increase in species selectivity for dihydrofolate reductase (DHFR) from Toxoplasma gondii and Pneumocystis carinii. A direct comparison of 2,4-diamino-6,7-bis(cyclohexylmethyl)pteridine against the clinically used antifolate trimetrexate revealed a selectivity ratio for the microbial enzyme versus rat liver DHFR that was two orders of magnitude (100-fold) greater for the pteridine derivative [1].
| Evidence Dimension | Species Selectivity Ratio (Microbial vs. Mammalian DHFR) |
|---|---|
| Target Compound Data | Selectivity ratio for 2,4-diamino-6,7-bis(cyclohexylmethyl)pteridine against T. gondii and P. carinii DHFR relative to rat liver DHFR is reported as "2 orders of magnitude greater than the value reported for trimetrexate and piritrexim" [1]. |
| Comparator Or Baseline | Trimetrexate and piritrexim (standard clinical DHFR inhibitors) |
| Quantified Difference | ~100-fold higher selectivity (2 orders of magnitude) for the 2,4-diaminopteridine derivative over the comparators. |
| Conditions | In vitro enzyme inhibition assays against recombinant DHFR from P. carinii, T. gondii, and rat liver. |
Why This Matters
This demonstrates that the 2,4-diaminopteridine core, unlike other antifolate scaffolds, provides a unique chemical handle (the 6- and 7-positions) to achieve unprecedented levels of species selectivity, which is critical for developing antiparasitic agents with reduced host toxicity.
- [1] Rosowsky, A., Hynes, J. B., & Queener, S. F. (1995). Structure-activity and structure-selectivity studies on diaminoquinazolines and other inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. Antimicrobial Agents and Chemotherapy, 39(1), 79–86. View Source
